PEG13 Chain Length: Extended Spatial Reach Beyond the PEG4–PEG8 Gold Standard for Ternary Complex Geometry Optimization
m-PEG13-Hydrazide provides an end-to-end PEG span of approximately 13 ethylene glycol units (estimated contour length ~4.7 nm in extended conformation), placing it beyond the well-characterized PEG4–PEG8 range that has become the empirical standard in PROTAC development. A systematic review of PROTAC linker structure-activity relationships documented that while shorter PEG linkers (1–3 units) maintain similar degradation potency in certain systems, longer PEG linkers produce divergent and system-dependent effects on target degradation efficiency [1]. In a focused study of Retro-2-based PROTACs, varying the PEG linker length across compounds with PEG2, PEG4, and longer chains revealed that GSPT1 degradation was a direct function of PEG chain length, with the study concluding that 'GSPT1 degradation depends on the length of the flexible PEG chain linker' [2]. m-PEG13, with 13 ethylene glycol repeat units, occupies a conformational space distinct from both the shorter PEG4–PEG8 gold-standard linkers and the longer PEG17 analog, making it a critical member of a linker-length screening matrix for systems where the E3 ligase–target protein inter-pocket distance exceeds the ~3 nm span typical of PEG4–PEG8 constructs [1].
| Evidence Dimension | PEG linker length and its effect on ternary complex formation and degradation efficiency in PROTAC systems |
|---|---|
| Target Compound Data | m-PEG13-Hydrazide: 13 ethylene glycol repeat units; estimated extended contour length ~4.7 nm; molecular weight 646.77 Da (discrete) |
| Comparator Or Baseline | PEG4–PEG8 linkers (gold standard): 4–8 EG units, contour length ~1.4–2.9 nm; PEG17 analog: 17 EG units, contour length ~6.1 nm; PEG2 linker: 2 EG units, contour length ~0.7 nm. Retro-2 PEG2 PROTACs showed distinct GSPT1 degradation compared to longer variants [2]. |
| Quantified Difference | The optimal PROTAC linker length for any given E3 ligase–target protein pair is system-dependent; m-PEG13 provides a ~60% greater estimated contour length than PEG8, enabling accommodation of larger inter-pocket distances. Systematic screening in one study showed that linkers with 2-PEG units were optimal for CRBN degradation while longer linkers reduced efficiency, demonstrating that PEG length is not a monotonic optimization parameter [1]. |
| Conditions | PROTAC ternary complex assembly; in vitro degradation assays; Retro-2/CRBN system for GSPT1 [2]; systematic PROTAC linker SAR review across multiple E3 ligase–target protein systems [1]. |
Why This Matters
For procurement decisions, the specific PEG13 length is not a generic spacer but a conformational variable that determines whether the E3 ligase and target protein achieve productive ubiquitination geometry; substituting m-PEG13 with m-PEG4 or m-PEG8 without empirical validation risks shifting the PROTAC outside the narrow length window required for ternary complex cooperativity.
- [1] Y. Wang, X. Jiang, et al. Characteristic roadmap of linker governs the rational design of PROTACs. Bioorganic Chemistry, 2024, 146, 107286. Table 13. DOI: 10.1016/j.bioorg.2024.107286. (Reference via PMC10481767, Table 13.) View Source
- [2] M. B. Bénéteau, L. Coudert, J. Roy, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026, 281, 117115. DOI: 10.1016/j.ejmech.2026.117115. View Source
